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Glucose-malemide

Cat. No.: B12381553
M. Wt: 398.4 g/mol
InChI Key: WGCWWZIZUDJXPC-WYDHFJRPSA-N
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Description

Strategic Significance of Glycoconjugates in Molecular Design

Glycoconjugates, which are carbohydrates covalently linked to other biomolecules like proteins or lipids, are integral to a multitude of biological processes. biochempeg.comresearchgate.net They are key players in cell-cell recognition, immune responses, and pathogen infection. biochempeg.comgoogle.com The surfaces of cells are adorned with a dense layer of glycans, collectively known as the glycocalyx, which mediates interactions with the extracellular environment. google.com

The strategic importance of designing synthetic glycoconjugates lies in their ability to mimic these natural structures and functions. google.com By presenting specific carbohydrate motifs, researchers can influence biological systems in a controlled manner. For instance, glycoconjugates are being developed as vaccines, diagnostics, and drug delivery vehicles. biochempeg.comgoogle.com The ability to target specific cell types by exploiting their unique carbohydrate-binding receptors (lectins) is a particularly powerful application of glycoconjugate design. researchgate.net Many cancer cells, for example, exhibit altered glycosylation patterns and overexpress certain glucose transporters (GLUTs), making glucose a valuable targeting ligand for anticancer therapies. researchgate.net

Maleimide (B117702) Chemistry in Selective Bioconjugation Methodologies

The maleimide functional group is a cornerstone of modern bioconjugation chemistry due to its high selectivity for thiol (sulfhydryl) groups, which are found in the amino acid cysteine. nih.govnih.gov This reactivity proceeds via a Michael addition reaction, forming a stable thioether bond under mild, physiological conditions. nih.govbiosyn.com

The selectivity of the maleimide-thiol reaction is a significant advantage, as the low natural abundance of free cysteine residues in proteins allows for site-specific modification. nih.gov This precision is crucial for preserving the biological activity of the protein while introducing a new functionality. Maleimide-based reactions are known for their rapid kinetics and high yields, making them a preferred method for creating a wide range of bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. nih.govacs.org

However, the stability of the resulting thiosuccinimide linkage can be a concern, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols. nih.gov This has led to the development of modified maleimides and strategies to enhance the stability of the conjugate, such as hydrolysis of the succinimide (B58015) ring. rsc.org

The versatility of maleimide chemistry is further highlighted by the commercial availability of a wide range of maleimide-functionalized linkers and molecules, including those incorporating polyethylene (B3416737) glycol (PEG) spacers to improve solubility and pharmacokinetic properties. biochempeg.comnih.gov

Conceptual Integration of Glucose and Maleimide Moieties in Advanced Chemical Systems

The conceptual integration of glucose and maleimide brings together the biological targeting capability of the sugar with the chemical reactivity of the maleimide. This creates a powerful tool for a variety of applications in advanced chemical systems. By functionalizing a glucose molecule with a maleimide group, often through a linker arm, a "glycan-tag" is created that can be readily conjugated to any thiol-containing molecule, such as a protein, peptide, or synthetic polymer. nih.gov

This approach allows for the development of:

Targeted Drug Delivery Systems: A therapeutic agent can be linked to a glucose-maleimide conjugate to direct it towards cells with high glucose uptake, such as cancer cells. researchgate.net

Diagnostic Probes: By attaching a glucose-maleimide conjugate to an imaging agent (e.g., a fluorophore or a radiolabel), researchers can visualize and track glucose metabolism in vivo. nih.gov

Glycoprotein Mimics: The site-specific glycosylation of proteins with glucose-maleimide can be used to study the effects of glycosylation on protein function and to create novel therapeutic proteins with enhanced properties. rsc.orgnih.gov

Glucose-Responsive Materials: Polymers incorporating N-functionalized maleimides and glucose-binding moieties have been synthesized. These materials can change their properties, such as solubility, in response to varying glucose concentrations, opening up possibilities for developing smart insulin (B600854) delivery systems. acs.org

Another area of research involves the creation of glucose-responsive polymers . In one study, a sequence-specific copolymer of styreneboroxole (a glucose-binding agent) and N-functionalized maleimide was synthesized. acs.org Polymersomes formed from these block copolymers were shown to disassemble in the presence of glucose at physiologically relevant concentrations. acs.org

The following table summarizes some of the research findings related to the synthesis and application of glucose-maleimide systems:

Glucose-Maleimide System Key Features Research Findings Reference
[64Cu]Cu-GluCAB-maleimide-1Glucose targeting, maleimide for albumin binding, 64Cu for PET imaging.Synthesized in 5 steps (11% yield). Showed prolonged biological half-life (6-8 hours) compared to controls. nih.gov
Glucose-Responsive PolymersomesCopolymer of styreneboroxole and N-functionalized maleimide.Disassembly observed in the presence of glucose (~0.02 M) at neutral pH. acs.org
Maleimide-Activated CarbohydratesMono- and oligosaccharides with maleimide tags.Used for rapid and efficient site-specific glycosylation of a cysteine-containing HIV-1 gp41 peptide. nih.gov
N-glucose hydrochloride maleic amide acidMonomer for polymer synthesis.Prepared from glucosamine (B1671600) hydrochloride and maleic anhydride (B1165640) with a yield of up to 82%. google.com

The development of such integrated chemical systems underscores the power of combining biological recognition with robust chemical ligation strategies. The Glucose-Maleimide compound, in its various forms, continues to be a valuable tool for researchers exploring the frontiers of chemical biology and medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N2O8 B12381553 Glucose-malemide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26N2O8

Molecular Weight

398.4 g/mol

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C18H26N2O8/c21-8-12(16(26)17(27)13(23)9-22)19-18(28)11-3-1-10(2-4-11)7-20-14(24)5-6-15(20)25/h5-6,8,10-13,16-17,22-23,26-27H,1-4,7,9H2,(H,19,28)/t10?,11?,12-,13+,16+,17+/m0/s1

InChI Key

WGCWWZIZUDJXPC-WYDHFJRPSA-N

Isomeric SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Glucose Maleimide Conjugates

Direct Synthetic Routes to Glucose-Maleimide Scaffolds

The direct synthesis of glucose-maleimide scaffolds can be approached from two primary perspectives: modifying a protected glucose molecule to introduce a maleimide (B117702) group, or functionalizing a pre-existing maleimide structure with a glucose derivative. Both strategies require careful consideration of protecting group chemistry to ensure regioselectivity and yield.

The synthesis of glucose-maleimide conjugates frequently begins with chemically-protected forms of glucose or its derivatives, such as glucosamine (B1671600). The use of protecting groups is essential to prevent unwanted side reactions at the multiple hydroxyl groups of the glucose molecule.

A common strategy involves the use of N-acetyl-d-glucosamine as a starting material. For instance, a convenient synthesis of 2-amino-3,4,6-tri-O-benzyl-2-deoxy-β-d-glucopyranoside has been described, which serves as a useful building block. In this process, the amino group of the glucosamine derivative is key for subsequent modifications. This protected glucosamine can then be coupled with various amino acids via an amide linkage, and these structures can be further elaborated to incorporate a maleimide function.

Another approach involves the reaction of protected glycosylamines with maleic anhydride (B1165640). The reaction between an amine and maleic anhydride typically proceeds by adding the anhydride to an inert solvent, heating to dissolve, and then adding the amine. The reaction mixture is maintained at an elevated temperature to drive the formation of the maleamic acid, which can then be cyclized to the maleimide. It is plausible that a similar reaction could be employed with a protected glucosamine derivative, where the free amino group reacts with maleic anhydride, followed by cyclization to yield the N-glycosyl maleimide.

The table below summarizes key aspects of synthesizing maleimide precursors from protected glucose derivatives.

Starting MaterialKey IntermediatesReaction TypeRef.
N-acetyl-d-glucosamine2-amino-3,4,6-tri-O-benzyl-2-deoxy-β-d-glucopyranosideAmide coupling rsc.org
Protected GlucosamineMaleamic acid derivativeReaction with maleic anhydride, followed by cyclization google.com
Peracylated/Perbenzylated GlucoseGlycosyl halidesHalogenation scholaris.ca

This table is generated based on synthetic principles and may not represent direct synthesis of glucose-maleimide.

An alternative synthetic strategy involves the modification of a pre-functionalized maleimide with a glucose-containing molecule. This approach is particularly useful when the maleimide is part of a larger, more complex scaffold.

One method involves the use of "click chemistry," a set of powerful, selective, and high-yield reactions. For example, a maleimide precursor bearing a propargyl group can react with an azide-functionalized glucose derivative via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage, connecting the glucose and maleimide moieties.

Another strategy is to utilize a maleimide derivative that has a reactive group amenable to coupling with a modified glucose molecule. For instance, a maleimide with a free amine or carboxyl group could be coupled to a suitably activated glucose derivative. The choice of coupling chemistry would depend on the specific functional groups present on both the maleimide precursor and the glucosyl moiety.

Linker Chemistry in Glucose-Maleimide Construct Design

Heterobifunctional linkers possess two different reactive groups, allowing for the sequential and controlled conjugation of two different molecules. In the context of glucose-maleimide constructs, a heterobifunctional linker can be used to first attach to the glucose moiety and then to the maleimide, or vice versa. This strategy is particularly valuable for creating well-defined conjugates for attachment to polymers or other large biomolecules.

A common type of heterobifunctional linker for this purpose combines a maleimide group with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines, while the maleimide is reactive towards thiol groups. This allows for the conjugation of a glucose derivative containing a free amine to the NHS ester end of the linker, leaving the maleimide available for subsequent reaction with a thiol-containing polymer.

The table below illustrates some common reactive groups found in heterobifunctional linkers used in bioconjugation.

Reactive Group 1Reactive Group 2Target Functional Group (Group 1)Target Functional Group (Group 2)
N-Hydroxysuccinimide (NHS) esterMaleimideAminesThiols
CarbonylHydrazideAldehydes/KetonesAmines
AlkyneAzide (B81097)AzidesAlkynes

The chemical nature of the linker can be tailored to impart specific properties to the final glucose-maleimide conjugate. Polyethylene (B3416737) glycol (PEG) and piperazine (B1678402) are two common motifs used in linker design to enhance the physicochemical properties of bioconjugates. biochempeg.com

PEGylated Linkers: The incorporation of PEG chains into linkers, a process known as PEGylation, is a widely used strategy to improve the solubility and biocompatibility of the resulting conjugate. axispharm.comchempep.com PEG is a hydrophilic and flexible polymer that can increase the hydrodynamic radius of a molecule, which can be beneficial in certain biological applications. chempep.com PEG linkers can also reduce non-specific binding and aggregation. youtube.com A variety of PEGylated maleimide linkers are commercially available with different PEG chain lengths, allowing for precise control over the spacing between the conjugated molecules. axispharm.com

Piperazine-based Linkers: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. When incorporated into a linker, the piperazine motif can significantly increase the aqueous solubility of the conjugate, particularly when protonated. nih.gov Piperazine-based maleimide linkers have been developed as an alternative to PEGylated linkers, and in some cases, have shown superior solubility enhancement. acs.orgnih.gov The basicity of the piperazine ring can be modulated by the neighboring chemical groups, which in turn affects its protonation state at physiological pH. nih.gov For instance, linking a piperazine through an amide bond can lower its pKa compared to alkylation. nih.gov

Radiochemical Synthesis of Glucose-Maleimide Analogues for Research Applications

Radiochemically labeled glucose-maleimide analogues are invaluable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level.

The most commonly used PET radionuclide for this purpose is fluorine-18 (B77423) (¹⁸F), often in the form of [¹⁸F]fluoro-2-deoxy-d-glucose ([¹⁸F]FDG). nih.gov The synthesis of ¹⁸F-labeled glucose-maleimide conjugates can be achieved by coupling a maleimide-functionalized prosthetic group to [¹⁸F]FDG. For example, [¹⁸F]FDG can be converted into [¹⁸F]FDG-maleimidehexyloxime, which can then be used for the thiol-specific labeling of peptides and proteins.

Another approach involves the direct radiofluorination of a maleimide-containing precursor. For instance, a rapid synthesis of a maleimide-functionalized fluorine-18 labeled prosthetic group has been developed using a "radio-fluorination on the Sep-Pak" method. This method significantly reduces the synthesis time compared to traditional approaches.

While ¹⁸F is the most prevalent PET isotope for these applications, other radionuclides can also be employed. Technetium-99m (⁹⁹mTc) is a widely used SPECT isotope due to its favorable decay properties and availability. nih.govnih.gov ⁹⁹mTc-labeled glucose derivatives have been developed for tumor imaging. nih.goviaea.org It is conceivable that a glucose-maleimide conjugate could be designed with a chelating agent capable of stably binding ⁹⁹mTc.

Radioiodine isotopes, such as iodine-125 (B85253) (¹²⁵I), are also used for radiolabeling. mdpi.comrevvity.com ¹²⁵I-labeled compounds can be used in a variety of in vitro assays and preclinical studies. nih.govmdpi.com The synthesis of radioiodinated glucose-maleimide analogues would likely involve the iodination of a precursor molecule containing a suitable functional group for electrophilic or nucleophilic iodination.

The table below provides a summary of radionuclides used in the synthesis of labeled glucose and maleimide derivatives.

RadionuclideImaging ModalityCommon Precursor/AnalogueKey Features
Fluorine-18 (¹⁸F)PET[¹⁸F]Fluoro-2-deoxy-d-glucose ([¹⁸F]FDG)High sensitivity and resolution
Technetium-99m (⁹⁹mTc)SPECT⁹⁹mTc-labeled glucose derivativesCost-effective and widely available
Iodine-125 (¹²⁵I)Autoradiography/In vitroRadioiodinated precursorsLonger half-life suitable for longer-term studies

Strategies for Radiolabeling (e.g., Fluorine-18 incorporation via FDG)

The radiolabeling of glucose-maleimide conjugates, particularly with the positron-emitting radionuclide Fluorine-18 (¹⁸F), is a critical strategy for developing probes for positron emission tomography (PET) imaging. nih.gov The relatively short half-life of ¹⁸F (approximately 109.8 minutes) and its low positron energy make it an ideal candidate for high-resolution imaging. nih.govacs.org Strategies for incorporating ¹⁸F into glucose-maleimide structures typically involve indirect methods using prosthetic groups, as direct fluorination can compromise the integrity of these complex biomolecules. acs.org

A common approach involves the synthesis of an ¹⁸F-labeled maleimide derivative, which then serves as a reactive partner for a thiol-modified glucose molecule. nih.gov This multi-step process begins with the production of nucleophilic [¹⁸F]fluoride from a cyclotron. acs.orgwikipedia.org This [¹⁸F]fluoride is then used to synthesize a low-molecular-weight, ¹⁸F-labeled prosthetic group containing a maleimide moiety. acs.org Numerous ¹⁸F-fluorinated maleimide analogues have been developed for chemoselective conjugation with thiol groups via Michael addition. acs.orgnih.gov For example, compounds like N-[6-(4-[¹⁸F]fluoro-benzylidene)aminooxyhexyl]maleimide ([¹⁸F]FBAM) and N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]FNEM) have been synthesized and optimized for rapid, high-yield radiolabeling. researchgate.net These syntheses are often automated to reduce synthesis time and improve radiochemical yield. researchgate.net

Another versatile strategy leverages the most widely used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). nih.govwikipedia.org [¹⁸F]FDG, a glucose analog, can be used as a prosthetic group itself for labeling biomolecules. nih.gov The process involves conjugating [¹⁸F]FDG to a linker molecule that also possesses a maleimide group. For instance, [¹⁸F]FDG can be reacted with a molecule containing an aminooxy group to form a stable oxime linkage; if this molecule also carries a maleimide function, a bifunctional linker is created. nih.gov This [¹⁸F]FDG-linker-maleimide construct can then be conjugated to a thiol-containing target. This approach capitalizes on the well-established and efficient production of [¹⁸F]FDG. wikipedia.org

The table below summarizes key characteristics of different ¹⁸F-labeled maleimide prosthetic groups.

Prosthetic GroupSynthesis TimeDecay-Corrected Radiochemical YieldPrecursor Type
[¹⁸F]FBAM ~40-69 min29±4%N-(6-aminoxyhexyl)maleimide + 4-[¹⁸F]fluorobenzaldehyde
[¹⁸F]FNEM ~75 min26±5% (uncorrected)N-(2-aminoethyl)maleimide + 6-[¹⁸F]fluoronicotinic acid ester
6-[¹⁸F]FPyMHO ~30 min50±9%1‐(6‐(aminooxy)hexyl)‐1H‐pyrrole‐2,5‐dione + 6‐[¹⁸F]fluoronicotinaldehyde

This table presents data on the synthesis of various Fluorine-18 labeled maleimide prosthetic groups used for bioconjugation. researchgate.net

Enzymatic and Chemoenzymatic Approaches to Glycoconjugate Formation Utilizing Maleimide

Enzymatic and chemoenzymatic methods offer unparalleled precision for the synthesis of complex glycoconjugates, overcoming many limitations of purely chemical approaches. nih.govnih.gov While the direct enzymatic formation of a glucose-maleimide bond is not typical, these strategies are expertly employed to construct a specific glycan or glycopeptide structure, which is then chemically conjugated to a maleimide-functionalized molecule in a chemoenzymatic pathway. nih.govdigitellinc.com This combination of biological and chemical techniques allows for the creation of homogeneous, site-specific glycoconjugates. nih.govnih.gov

A prominent chemoenzymatic strategy involves glycan remodeling on antibodies or other proteins. nih.gov This process can utilize endoglycosidases, such as Endo-S, to first remove the native N-glycans from a glycoprotein. Subsequently, a synthetic glycan structure, often an oxazoline (B21484) derivative of the desired sugar (e.g., a glucose-containing oligosaccharide), is attached to the protein backbone by the same enzyme in a process called transglycosylation. nih.govnih.gov To incorporate a maleimide group for further conjugation, the synthetic glycan substrate is first modified with a bioorthogonal handle, like an azide group. nih.gov This azide-modified glycoconjugate can then be reacted with a molecule containing both a complementary functional group (like an alkyne for click chemistry) and a maleimide moiety. frontiersin.org

Another powerful approach leverages the high selectivity of the maleimide-thiol reaction. axispharm.com In this method, a protein or peptide is first modified to introduce a cysteine residue at a specific site, often through site-directed mutagenesis. nih.gov This provides a unique thiol handle for conjugation. Separately, a glucose or oligosaccharide moiety is chemically derivatized with a linker terminating in a maleimide group. nih.gov The final step is the chemoselective ligation between the cysteine-containing protein and the maleimide-activated glucose, which proceeds rapidly and efficiently under physiological conditions (typically pH 6.5-7.5) to form a stable thioether bond. axispharm.comnih.gov This method allows for the precise, site-specific glycosylation of proteins. nih.gov

The table below outlines a typical chemoenzymatic workflow for creating a site-specific glucose-maleimide protein conjugate.

StepMethodKey Reagents/EnzymesPurpose
1. Glycan Modification Enzymatic GlycosylationGlycosyltransferases, EndoglycosidasesTo build a specific glycan structure or attach a modified sugar with a bioorthogonal handle. nih.govnih.gov
2. Introduction of Thiol Site-Directed MutagenesisN/ATo introduce a unique cysteine residue on a target protein for site-specific reaction. nih.gov
3. Maleimide Activation Chemical SynthesisGlucose derivative, Maleimide-linkerTo prepare a glucose molecule activated with a thiol-reactive maleimide group. nih.gov
4. Conjugation Chemical Ligation (Michael Addition)Thiol-containing protein, Maleimide-activated glucoseTo form a stable, covalent thioether bond between the glucose and the protein. axispharm.com

This table illustrates a generalized chemoenzymatic pathway combining enzymatic modification and chemical maleimide-thiol ligation for the synthesis of precise glycoconjugates.

Reaction Mechanisms and Kinetics in Glucose Maleimide Bioconjugation

Thiol-Maleimide Michael Addition Chemistry

The formation of a stable bond between a thiol and a maleimide (B117702) proceeds via a Michael addition reaction. This reaction is highly efficient and selective, making it a "click chemistry" reaction of choice for creating bioconjugates. bachem.comaxispharm.comvectorlabs.com

The core of the glucose-maleimide conjugation strategy involves the reaction of a sulfhydryl group, typically from a cysteine residue on a protein or peptide, with the electron-deficient carbon-carbon double bond of the maleimide ring. The reaction mechanism is a Michael-type addition, which proceeds as follows:

Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of a thiolate anion (the deprotonated form of the thiol) on one of the vinyl carbons of the maleimide ring. bachem.com The high reactivity of the maleimide's double bond is attributed to the ring strain and the cis-conformation of its two electron-withdrawing carbonyl groups. vectorlabs.com

Formation of Thiosuccinimide Adduct : This attack results in the formation of a stable carbon-sulfur bond, creating a thiosuccinimide thioether linkage. bachem.comaxispharm.com

While this reaction is highly specific, side reactions can occur. For instance, if the reacting thiol is on an unprotected N-terminal cysteine, a subsequent intramolecular reaction can lead to the formation of a six-membered thiazine ring, which can complicate the purification and characterization of the final conjugate. bachem.com

The rate of the thiol-maleimide reaction is highly dependent on several environmental factors. Understanding these factors is crucial for optimizing conjugation efficiency and yield.

pH : The reaction rate is significantly influenced by pH. The reaction is much faster at a neutral to slightly alkaline pH (6.5–7.5). axispharm.comvectorlabs.com This is because the reactive species is the thiolate anion, and its concentration increases as the pH rises above the pKa of the thiol group. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.comvectorlabs.com However, at pH values above 7.5, the competitive reaction of primary amines with the maleimide becomes more significant. vectorlabs.comresearchgate.net

Buffer Composition : The components of the buffer solution can catalyze the thiol-maleimide reaction. nih.gov For example, bases present in the buffer can facilitate the deprotonation of the thiol to the more reactive thiolate. nih.gov

Temperature : Like most chemical reactions, the rate of Michael addition increases with temperature. However, bioconjugation reactions are often performed at room temperature or below to maintain the stability of the biological molecules involved.

Thiol pKa : The acidity of the thiol group, represented by its pKa, also governs the reaction rate. Thiols with lower pKa values will have a higher concentration of the reactive thiolate anion at a given pH, thus increasing the reaction speed. nih.govresearchgate.net

FactorEffect on Reaction RateOptimal Condition/Rationale
pHIncreases significantly from pH 6.0 to 7.5pH 6.5-7.5 is optimal for thiol selectivity. axispharm.comvectorlabs.com Above this, amine reactivity competes. Below this, the concentration of the reactive thiolate species is too low.
Buffer CompositionCan be catalyzed by weak bases in the bufferPhosphate or citrate buffers are commonly used. The conjugate base of the buffer can influence the thiol/thiolate equilibrium. nih.gov
TemperatureIncreases with temperatureReactions are typically run at room temperature (20-25°C) or 4°C to ensure the stability of biomolecules.
Thiol pKaFaster for thiols with lower pKaA lower pKa means a higher concentration of the nucleophilic thiolate anion at a given pH. nih.govresearchgate.net

Stability and Reversibility of Maleimide-Thiol Adducts

While the thiosuccinimide bond formed is generally considered stable, it is susceptible to both reversal and hydrolysis, which have significant implications for the long-term stability of the bioconjugate.

The Michael addition of a thiol to a maleimide is a reversible process. The resulting thiosuccinimide adduct can undergo a retro-Michael reaction, a form of β-elimination, to regenerate the original maleimide and thiol. vectorlabs.comd-nb.infonih.gov This reversibility can lead to the exchange of the conjugated molecule with other thiol-containing species present in a biological environment, such as glutathione or serum albumin. vectorlabs.comd-nb.inforesearchgate.net This phenomenon, sometimes called "payload migration," can result in the loss of the conjugated molecule from its intended target, potentially reducing efficacy and causing off-target effects. vectorlabs.comd-nb.info

In an aqueous environment, the thiosuccinimide ring is susceptible to hydrolysis. vectorlabs.comacs.org This ring-opening reaction is a crucial competing pathway to the retro-Michael addition. The hydrolysis of the succinimide (B58015) ring results in the formation of a succinamic acid thioether. acs.orgresearchgate.net This ring-opened product is significantly more stable and is resistant to the retro-Michael reaction. acs.orgprolynxinc.comnih.gov Therefore, hydrolysis of the thiosuccinimide ring effectively "locks" the conjugate in place, preventing its reversal and subsequent thiol exchange reactions. acs.orgprolynxinc.com The rate of this stabilizing hydrolysis is dependent on factors such as pH and the chemical nature of the substituent on the maleimide's nitrogen atom. vectorlabs.comacs.org

Given the potential instability of the thiosuccinimide linkage due to the retro-Michael reaction, several strategies have been developed to enhance the long-term stability of maleimide-thiol adducts.

Accelerated Hydrolysis : One major strategy is to design maleimides that promote the rapid hydrolysis of the thiosuccinimide ring to the more stable ring-opened form. This can be achieved by:

Electron-Withdrawing N-Substituents : Attaching electron-withdrawing groups to the maleimide nitrogen greatly accelerates the rate of ring-opening hydrolysis. acs.orgprolynxinc.com

Self-Hydrolyzing Maleimides : Incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis of the thiosuccinimide ring hydrolysis, leading to rapid and spontaneous stabilization at neutral pH. nih.govsigmaaldrich.com

Transcyclization : A novel approach involves designing the linkage to undergo a transcyclization reaction after the initial Michael addition. This rearranges the five-membered thiosuccinimide ring into a more stable six-membered ring, which effectively prevents the retro-Michael reaction from occurring. d-nb.inforesearchgate.netnih.gov

Modified Maleimides : The use of structurally modified maleimides, such as diiodomaleimides or exocyclic maleimides, can also enhance stability. researchgate.netacs.org For example, diiodomaleimides have been shown to offer both rapid bioconjugation and increased hydrolytic stability. acs.org

StrategyMechanismOutcome
Accelerated HydrolysisUses electron-withdrawing groups or intramolecular catalysis to speed up the hydrolysis of the thiosuccinimide ring. acs.orgnih.govForms a stable, ring-opened succinamic acid thioether that is resistant to retro-Michael reaction. acs.orgprolynxinc.com
TranscyclizationThe initial adduct undergoes an intramolecular reaction to form a more stable six-membered ring. researchgate.netnih.gov"Locks" the thioether bond, preventing reversal. researchgate.net
Modified Maleimides (e.g., Diiodomaleimides)Alters the electronic and steric properties of the maleimide ring.Can increase reaction rates and the stability of the final adduct. acs.org

Alternative Reaction Pathways and Maleimide Reactivity Profiles

While the primary reaction pathway for maleimides in bioconjugation is the formation of a stable thioether bond with cysteine residues, other nucleophiles present in a biological milieu can compete for reaction with the maleimide's electrophilic double bond. Understanding these competing reactions is paramount for optimizing conjugation protocols and ensuring the desired product's homogeneity.

Amine Reactivity and Competing Reactions

Primary and secondary amines, such as the ε-amino group of lysine residues in proteins, represent a significant class of potential competing nucleophiles for maleimide reagents. The reaction of an amine with the double bond of a maleimide results in the formation of an aminomaleimide adduct, a deviation from the intended thiol conjugation.

The chemoselectivity of the maleimide-thiol reaction over the maleimide-amine reaction is highly dependent on the pH of the reaction medium. At a neutral pH of 7, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. This significant difference in reaction kinetics allows for a high degree of selectivity for cysteine residues under these conditions. However, as the pH of the environment increases, the propensity for amines to react with maleimides also increases. In more alkaline conditions, typically above pH 8.5, the reaction with primary amines becomes more favorable, leading to a loss of selectivity and the potential for undesired side-products.

Parameter Influence on Amine Reactivity Rationale
pH Increased reactivity at higher pH (>8.5)Deprotonation of primary amines increases their nucleophilicity.
Steric Hindrance May decrease reaction ratesThe bulky glucose moiety can physically obstruct the approach of the amine nucleophile to the maleimide double bond.
Solvent Environment Local polarity and hydrogen bonding may play a roleThe hydroxyl groups of the glucose can influence the local solvent shell, potentially affecting the reaction kinetics.

This table provides a qualitative overview of factors influencing the competing reaction of amines with glucose-maleimide.

Controlled Hydrolysis of Maleimide for Tunable Bioconjugation

Another critical alternative reaction pathway for maleimides is hydrolysis, which leads to the opening of the maleimide ring to form a maleamic acid derivative. This resulting maleamic acid is unreactive towards thiols, effectively quenching the maleimide's conjugation potential. While often viewed as an undesirable side reaction that can lead to reagent deactivation, the hydrolysis of the maleimide ring, and the subsequent thio-succinimide conjugate, can be harnessed as a tool for creating more stable and tunable bioconjugates.

The rate of maleimide hydrolysis is significantly influenced by several factors, including pH, temperature, and the nature of the N-substituent. Generally, the rate of hydrolysis increases with increasing pH. The stability of the thioether bond formed between a thiol and a maleimide can be compromised by a retro-Michael reaction, leading to deconjugation. However, subsequent hydrolysis of the succinimide ring in the conjugate results in a stable, ring-opened structure that is resistant to this reversal.

The concept of "tunable bioconjugation" through controlled hydrolysis has emerged as a sophisticated strategy. By modifying the substituent on the nitrogen atom of the maleimide, the rate of hydrolysis can be modulated. Electron-withdrawing groups on the N-substituent can accelerate the rate of hydrolysis of both the maleimide and the resulting thio-succinimide conjugate.

While specific hydrolysis kinetics for glucose-maleimide are not extensively documented, the electronic properties of the glycosidic linkage are not strongly electron-withdrawing. However, the numerous hydroxyl groups on the glucose moiety could potentially participate in intramolecular catalysis of hydrolysis, although this has not been experimentally verified. The steric bulk of the glucose group might also influence the rate of hydrolysis by affecting the access of water molecules to the carbonyl groups of the maleimide ring.

The ability to control the hydrolysis rate offers a pathway to "on-demand" stabilization of bioconjugates. For instance, a glucose-maleimide conjugate could be designed to have a specific hydrolysis half-life under physiological conditions, leading to a more stable linkage over time. This is particularly relevant for in vivo applications where long-term stability of the bioconjugate is crucial.

Factor Effect on Hydrolysis Rate Mechanism
pH Increases with higher pHHydroxide ions act as a nucleophile, attacking the carbonyl carbons of the maleimide ring.
Temperature Increases with higher temperatureProvides the necessary activation energy for the hydrolysis reaction.
N-Substituent Electron-withdrawing groups accelerate hydrolysisIncreases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
Catalysts Certain catalysts can promote hydrolysisCan facilitate the ring-opening reaction under milder conditions. openaccesspub.org

This interactive table summarizes the key factors that can be manipulated to control the hydrolysis of maleimides for tunable bioconjugation.

Applications in Advanced Biomedical Research

Engineering of Targeted Molecular Delivery Systems

The overexpression of glucose transporters (GLUTs) on the surface of various pathological cells, such as cancer cells, provides a molecular target for active drug delivery. Glucose-maleimide is instrumental in the design of delivery systems that can exploit this physiological feature to enhance therapeutic efficacy and minimize off-target effects.

The fundamental principle of glucose-mediated active targeting lies in the mimicry of natural glucose uptake mechanisms. Cancer cells, for instance, exhibit a heightened metabolic rate and, consequently, an increased demand for glucose. This leads to the overexpression of GLUTs, particularly GLUT1, on their cell membranes. By functionalizing drug carriers with glucose moieties, these carriers can be recognized by and preferentially internalized into cancer cells via GLUT-mediated endocytosis.

The design of effective glucose-targeted systems involves several key considerations:

Ligand Density: The number of glucose molecules on the surface of the drug carrier can influence its binding affinity to GLUTs. An optimal density is required to achieve efficient uptake without causing steric hindrance.

Linker Chemistry: The linker connecting the glucose molecule to the carrier should be stable in the physiological environment but may be designed to be cleavable under specific conditions within the target cell. The maleimide (B117702) group in glucose-maleimide provides a stable thioether bond when reacted with a thiol group.

Carrier Properties: The size, charge, and composition of the drug carrier (e.g., nanoparticle, liposome) also play a crucial role in its biodistribution and cellular uptake.

Glucose-maleimide serves as a versatile conjugation agent for functionalizing a wide array of drug delivery platforms. The maleimide group readily reacts with thiol (-SH) groups via a Michael addition reaction, forming a stable covalent bond. This allows for the straightforward surface modification of various nanocarriers.

Liposomes: Thiolated lipids can be incorporated into the lipid bilayer of liposomes. Subsequent reaction with glucose-maleimide results in the display of glucose molecules on the liposomal surface, facilitating targeted delivery.

Polymersomes: These are vesicles formed from amphiphilic block copolymers. By using polymers with thiol-functionalized hydrophilic blocks, glucose-maleimide can be conjugated to the polymersome surface.

Mesoporous Silica Nanoparticles (MSNs): The surface of MSNs can be functionalized with thiol groups through silanization with mercapto-containing silanes. Glucose-maleimide can then be attached to these surface thiols, enabling targeted delivery of the MSN cargo.

The following table summarizes the conjugation of glucose-maleimide to various nanocarriers:

NanocarrierSurface Modification for ThiolationConjugation Reaction with Glucose-Maleimide
LiposomesIncorporation of thiol-containing lipids (e.g., DSPE-PEG-SH)Michael addition between surface thiols and maleimide
PolymersomesUse of block copolymers with thiol-functionalized hydrophilic segmentsMichael addition between surface thiols and maleimide
Mesoporous Silica NanoparticlesSilanization with mercaptopropyl)trimethoxysilane (MPTMS)Michael addition between surface thiols and maleimide

In the context of Antibody-Drug Conjugates (ADCs), the linker plays a critical role in the stability and efficacy of the therapeutic. nih.gov Maleimide-containing linkers are commonly used to attach cytotoxic drugs to the thiol groups of cysteine residues on antibodies. However, traditional maleimide linkers can undergo a retro-Michael reaction, leading to premature drug release.

Development of Glucose-Responsive Biosensors and Diagnostic Probes

The ability of glucose to interact with specific enzymes and proteins is harnessed in the development of biosensors for glucose monitoring. Glucose-maleimide can be used to immobilize these biological recognition elements onto sensor surfaces or to create reporter systems that signal the presence of glucose.

Enzyme-based glucose biosensors typically rely on the immobilization of glucose oxidase (GOx) or glucose dehydrogenase (GDH) onto an electrode surface. mdpi.com These enzymes catalyze the oxidation of glucose, producing a measurable signal (e.g., an electrical current). mdpi.com Covalent immobilization is a preferred method as it prevents enzyme leaching and enhances the operational stability of the biosensor. springernature.com

Glucose-maleimide can be utilized in a multi-step immobilization process:

The sensor surface (e.g., a gold electrode or a polymer membrane) is first functionalized with thiol groups.

Glucose-maleimide is then reacted with these surface thiols.

The enzyme (GOx or GDH), which has been chemically modified to introduce a reactive group (e.g., a primary amine), is then conjugated to the glucose moiety of the immobilized glucose-maleimide through a suitable cross-linking reaction.

EnzymeImmobilization PrincipleRole of Glucose-Maleimide
Glucose Oxidase (GOx)Covalent attachment to a transducer surfaceCan act as a linker to bind the enzyme to the surface.
Glucose Dehydrogenase (GDH)Covalent attachment to a transducer surfaceCan act as a linker to bind the enzyme to the surface.

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. nih.gov FRET-based biosensors for glucose often employ a glucose-binding protein (GBP) that undergoes a conformational change upon binding to glucose. nih.gov This change in conformation alters the distance between a donor and an acceptor fluorophore that are attached to the GBP, resulting in a change in the FRET signal. researchgate.net

Glucose-maleimide can be instrumental in the site-specific labeling of the GBP with one of the fluorophores. For instance, a cysteine residue can be genetically engineered into the GBP at a location that undergoes a significant displacement upon glucose binding. A fluorophore containing a thiol-reactive maleimide group can then be conjugated to this specific site. If glucose-maleimide is used to attach a quencher molecule, its binding to the GBP could modulate the fluorescence of a nearby fluorophore, providing a basis for glucose sensing.

Fabrication of Advanced Biomaterials and Hydrogels

Maleimide-functionalized polymers are key precursors for the fabrication of advanced biomaterials, particularly hydrogels, due to the maleimide group's ability to undergo highly efficient and specific reactions with thiols.

Dextran-Maleimide (Dex-Mal): Dextran (B179266), a biocompatible polysaccharide of glucose, can be functionalized with maleimide groups. One common method involves the modification of dextran's hydroxyl groups. For instance, dextran can be reacted with p-maleimidophenyl isocyanate (PMPI) to introduce maleimide functionalities. nih.gov Another approach is the N,N'-Dicyclohexylcarbodiimide (DCC)-mediated esterification of dextran's hydroxyl groups with an N-maleoylamino acid. wiserpub.comchemrxiv.org The degree of maleimide substitution can be controlled by adjusting the reaction stoichiometry and can be quantified using ¹H NMR spectroscopy by comparing the integral of the maleimide protons (around 6.9 ppm) to the protons of the dextran backbone. wiserpub.com

PEG-Maleimide (PEG-Mal): Poly(ethylene glycol) (PEG) is widely used in biomaterials due to its hydrophilicity and ability to resist protein adsorption. Maleimide-terminated PEG is commonly synthesized for crosslinking applications. A typical synthesis involves reacting hydroxyl-terminated PEG (PEG-OH) with a maleimide-containing acid chloride in the presence of a base like pyridine. nih.gov Multi-arm PEG-maleimide can also be synthesized through a multi-step process starting from multi-arm PEG-OH, which involves tosylation, amination, reaction with maleic anhydride (B1165640) to form a maleamic acid, and subsequent cyclization to yield the final maleimide-functionalized polymer. google.com

Hyaluronic Acid-Maleimide (HA-Mal): Hyaluronic acid (HA), a major component of the extracellular matrix, is frequently modified with maleimide for tissue engineering applications. The synthesis typically involves the activation of the carboxylic acid groups on the D-glucuronic acid moiety of HA using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). nih.govnih.gov Subsequently, an amine-containing maleimide, such as 1-(2-Aminoethyl)maleimide, is added to form a stable amide linkage. nih.govnih.gov The reaction is often performed in an aqueous MES buffer, and it is crucial to maintain a pH below 5 during purification (e.g., dialysis) to preserve the integrity of the pH-sensitive maleimide group. nih.gov The degree of substitution is determined by ¹H NMR, normalizing the maleimide proton peak (around 6.8 ppm) to the N-acetyl proton peak of HA (around 1.9 ppm). nih.gov

The formation of hydrogels using maleimide-functionalized polymers predominantly relies on the Michael-type addition reaction between a maleimide group and a thiol (sulfhydryl) group. chemrxiv.orgnih.gov This reaction is a form of "click chemistry" known for its high efficiency, specificity, and ability to proceed under mild, physiological conditions (neutral pH, aqueous environment), making it ideal for encapsulating cells and other biologics. nih.govnih.gov

Thiol-Maleimide Michael Addition: The core crosslinking mechanism involves mixing a maleimide-functionalized polymer (e.g., HA-Mal, Dex-Mal) with a thiol-containing crosslinker. mdpi.com Common crosslinkers include dithiol-functionalized PEG (PEG-dithiol) or multi-arm PEG-thiols. nih.govmdpi.com The reaction proceeds as the nucleophilic thiolate anion attacks one of the carbons of the maleimide double bond, forming a stable thioether linkage. nih.gov This rapid and spontaneous reaction connects the polymer chains, leading to the formation of a three-dimensional hydrogel network. chemrxiv.org The gelation time is typically very fast, often occurring in seconds to minutes, and can be modulated by factors such as pH, temperature, and the concentration of reactants. nih.gov

Photo-Crosslinking: In some systems, maleimide groups themselves can be used for photo-crosslinking. Upon exposure to UV irradiation, the double bond of the maleimide can undergo photodimerization, forming cyclobutane rings between adjacent polymer chains. acs.org This method allows for spatiotemporal control over gelation, enabling the fabrication of patterned hydrogels. acs.org

Crosslinking MechanismReactantsKey FeaturesTypical Application
Thiol-Maleimide Michael AdditionMaleimide-functionalized polymer (e.g., HA-Mal) + Thiol-functionalized crosslinker (e.g., PEG-dithiol)Rapid, spontaneous reaction at physiological pH; no byproducts; high specificity. nih.govnih.govCell encapsulation, in situ forming hydrogels for tissue repair. researchgate.net
Maleimide PhotodimerizationMaleimide-functionalized polymerRequires UV light initiator; allows for spatial and temporal control of gelation. acs.orgMicropatterning, creating hydrogels with complex geometries. acs.org

Creating "smart" biomaterials that can respond to changes in glucose concentration is a primary goal for developing closed-loop insulin (B600854) delivery systems. While maleimide itself is not glucose-responsive, maleimide-based hydrogels serve as an excellent platform for integrating glucose-sensing moieties.

The most common strategies involve incorporating components that change their properties in response to glucose, leading to a structural change in the hydrogel (e.g., swelling or degradation) that triggers the release of an encapsulated drug like insulin.

Common Glucose-Responsive Mechanisms:

Glucose Oxidase (GOx)-Mediated pH Change: This is a widely used enzymatic approach. scienceopen.com

Mechanism: The enzyme glucose oxidase (GOx) is co-encapsulated within the maleimide-crosslinked hydrogel along with insulin. In the presence of glucose, GOx catalyzes its oxidation to gluconic acid.

Response: The production of gluconic acid causes a local decrease in pH within the hydrogel microenvironment. This pH drop can be used to trigger insulin release if the hydrogel network contains pH-sensitive linkages or if the insulin is complexed with a pH-responsive polymer. For example, a hydrogel could be designed with acid-labile crosslinks that degrade at lower pH, causing the gel to swell or dissolve and release its payload.

Phenylboronic Acid (PBA) Competitive Binding: This is a synthetic, non-enzymatic approach.

Mechanism: Phenylboronic acid and its derivatives can form reversible covalent bonds with diol-containing molecules, including glucose. nih.gov

Response: In one design, PBA moieties are tethered to the polymer backbone of a hydrogel. These PBA groups can form crosslinks with a polyol-containing polymer (like polyvinyl alcohol). When exposed to high glucose concentrations, the glucose molecules compete with the polyol for binding to the PBA sites. nih.gov This competitive displacement disrupts the crosslinks, causing the hydrogel to swell and increase its mesh size, thereby releasing encapsulated insulin.

Maleimide chemistry is used to build the stable primary structure of the hydrogel, onto which these glucose-responsive elements (like GOx or PBA-containing pendants) can be covalently attached, ensuring their retention within the biomaterial.

Controlling the interactions between a material surface and a biological environment is critical in biomedical research, from biosensors and biochips to medical implants. Maleimide-functionalized surfaces provide a robust platform for the precise, covalent immobilization of biomolecules.

Self-Assembled Monolayers (SAMs): A powerful technique for modifying surfaces is the formation of self-assembled monolayers (SAMs). Alkanethiols on gold surfaces or alkyltrichlorosilanes on silicon oxide are common examples. acs.orgnih.gov To create a reactive surface, mixed SAMs are often used. These monolayers are composed of two types of molecules:

A maleimide-terminated molecule: This provides the reactive "handle" for subsequent bioconjugation. acs.org

An inert "spacer" molecule: Typically, this is a short oligo(ethylene glycol) or polyethylene (B3416737) glycol (PEG) terminated molecule. This component serves to resist the non-specific adsorption of proteins and other biomolecules from the surrounding solution, ensuring that only the intended ligand binds to the surface. acs.orgnorthwestern.edu

Immobilization Process: Once the maleimide-presenting SAM is formed, thiol-containing biomolecules (peptides, proteins, carbohydrates, or DNA) can be specifically immobilized on the surface through the thiol-maleimide reaction. acs.orgnih.gov For example, peptides containing a terminal cysteine residue can be readily attached. This method has been used to create biochips for studying enzyme inhibition, cell adhesion, and other biological recognition events. northwestern.edu The ability to precisely control the surface density of the immobilized ligand by varying the ratio of maleimide-to-PEG molecules in the SAM is a key advantage of this approach. rsc.orgntu.edu.twacs.org

Radiopharmaceutical Development for Molecular Imaging and Theranostics

The unique bifunctional nature of glucose-maleimide, combining a biologically active glucose moiety with a versatile maleimide chemical handle, has positioned it as a valuable component in the development of targeted radiopharmaceuticals. These agents are designed for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy, a field collectively known as theranostics.

The synthesis of radiolabeled glucose-maleimide prosthetic groups is a critical first step in creating targeted imaging and therapeutic agents. These prosthetic groups are small molecules that incorporate a radionuclide and can be readily attached to larger biomolecules. The process typically involves a multi-step chemical synthesis followed by the introduction of a radioisotope.

For radiolabeling, a precursor molecule, GluCAB-amine-2, was first radiolabeled with [64Cu]CuCl2. This reaction was conducted in 0.1 M ammonium acetate (NH4OAc) at a pH of 3.5 and a temperature of 90°C for 30 minutes, achieving a labeling efficiency of 97% nih.gov. Following purification, the radiolabeled intermediate, [64Cu]Cu-GluCAB-amine-2, was converted to the final radiolabeled prosthetic group, [64Cu]Cu-GluCAB-maleimide-1. This post-labeling conversion was performed in 0.01 M phosphate-buffered saline (PBS) and resulted in a 93% conversion rate, with the final product having a radiochemical purity of 90% nih.gov.

Methodologies for labeling with other isotopes, such as Fluorine-18 (B77423) ([18F]), have also been developed for maleimide-containing agents. These often involve automated synthesis systems and standard radiofluorination conditions, such as using Kryptofix222/K2CO3 nih.gov. While not glucose-specific, these robust methods for preparing 18F-mercaptans provide a reliable pathway for radiolabeling maleimide-containing biomolecules under physiological conditions, which is applicable to glucose-maleimide constructs nih.gov.

Table 1: Synthesis and Radiolabeling of a 64Cu-Labeled Glucose-Maleimide Prosthetic Group

StepCompound/ProcessDetailsResult
1Precursor SynthesisFive-step synthesis of GluCAB-maleimide-111% overall yield
2Radiolabeling[64Cu]CuCl2 with GluCAB-amine-2 precursor97% labeling efficiency
3Post-labeling ConversionConversion of [64Cu]Cu-GluCAB-amine-2 to [64Cu]Cu-GluCAB-maleimide-193% conversion, 90% radiochemical purity

Once the radiolabeled glucose-maleimide prosthetic group is synthesized, it is conjugated to a targeting biomolecule, such as a peptide or protein. This is typically achieved through the highly efficient and specific reaction between the maleimide group and a thiol (sulfhydryl) group present on the biomolecule. This reaction, a Michael addition, forms a stable thioether bond, covalently linking the radiolabeled glucose moiety to the targeting vector.

The maleimide group is specifically reactive toward thiol groups, which can be found on cysteine residues within peptides and proteins. This chemoselective ligation allows for site-specific labeling of biomolecules under mild, physiological conditions (e.g., room temperature, in phosphate buffer), which is crucial for preserving the structure and function of sensitive biological molecules nih.govfrontiersin.org.

Innovations in biotechnology and radiochemistry are driving the development of new chelator-peptide and chelator-protein bioconjugates that underpin advances in molecular imaging and radiotherapy nih.gov. The use of maleimide-functionalized prosthetic groups allows for the radiolabeling of a wide array of biomolecules, including peptides that target specific cell surface receptors, such as RGD peptides that target integrins, or antibodies that recognize tumor-associated antigens nih.govhzdr.de. For instance, the compound [64Cu]Cu-GluCAB-maleimide-1 is designed to bind to albumin in vivo, forming a bioconjugate that can then target tumors through the enhanced permeability and retention (EPR) effect and glucose metabolism nih.gov.

Before a radioconjugate can be considered for human use, it must undergo comprehensive preclinical characterization to evaluate its biological properties hzdr.de. This evaluation involves in vitro studies on cell lines and in vivo studies in small animal models, such as mice or rats hzdr.denih.govresearchgate.net.

In Vitro Evaluation: Initial studies assess the stability of the radioconjugate in physiological solutions and serum hzdr.de. In vitro investigations using cell lines that express the target receptor are performed to determine binding affinity and kinetics hzdr.de. For example, studies on radiolabeled maxadilan, a PAC1 receptor agonist, involved competitive binding assays to determine the IC50 values, which slightly increased after conjugation, indicating a modest reduction in binding affinity nih.govresearchgate.net.

In Vivo Evaluation: In vivo studies are crucial for understanding the pharmacokinetics and biodistribution of the radioligand. Healthy animal models are often used first to assess the compound's biological half-life and excretion pathways. In the case of [64Cu]Cu-GluCAB-maleimide-1, studies in healthy BALB/c mice were conducted using microPET/CT imaging at multiple time points (1, 2, 4, 8, and 24 hours post-injection) nih.gov. The results showed that [64Cu]Cu-GluCAB-maleimide-1 exhibited a prolonged biological half-life of 6-8 hours compared to control compounds, which were rapidly excreted. This prolonged circulation is attributed to its binding to albumin nih.gov.

Biodistribution analysis is performed by dissecting tissues at a specific time point post-injection and measuring the radioactivity in each organ using a gamma counter nih.govhzdr.de. This provides quantitative data on the percentage of the injected dose per gram of tissue (%ID/g). The biodistribution of [64Cu]Cu-GluCAB-maleimide-1 revealed excretion through the hepatobiliary system with a notable hepatic presence nih.gov. In tumor-bearing models, high uptake in the target tissue (e.g., tumor) and low uptake in non-target organs are desired. For instance, a study with 111In-labeled maxadilan-DTPA in mice with INS-1 tumors showed specific accumulation in the tumors (7.30 ± 1.87 %ID/g) and pancreas (3.82 ± 0.22 %ID/g), allowing for clear tumor visualization by small animal SPECT/CT nih.govresearchgate.net.

Table 2: Preclinical In Vivo Biodistribution of a Radiolabeled Peptide in a Tumor Model

OrganUptake (%ID/g)
INS-1 Tumor7.30 ± 1.87
Pancreas3.82 ± 0.22
BloodData Not Provided
LiverData Not Provided
KidneysData Not Provided
Data from a study of 111In-maxadilan-DTPA in INS-1 tumor-bearing mice nih.govresearchgate.net.

Contributions to Glycobiology and Glycoconjugate Synthesis

Glucose-maleimide serves as a valuable chemical tool in the broader fields of glycobiology and synthetic chemistry, aiding in the study of complex biological interactions and the construction of novel molecular architectures.

Glycan-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses wikipedia.orgmdpi.com. The study of these interactions provides insight into the mechanisms of cell signaling and can lead to better diagnostic tools for many diseases wikipedia.org. However, individual interactions between a glycan and its protein binding partner (like a lectin) are often weak .

Glucose-maleimide can be used to create specific probes to study these interactions. By conjugating the glucose-maleimide to a scaffold, reporter molecule (like a fluorescent tag), or a surface, researchers can investigate the binding of glucose-specific proteins. Techniques like glycan arrays, where various glycans are immobilized on a surface, are widely used tools for probing these interactions on a large scale wikipedia.org. A glucose-maleimide conjugate could be readily attached to such an array surface to study the specificity of various glycan-binding proteins. Biophysical methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are also used to quantitatively analyze the binding affinity (dissociation constant, Kd), thermodynamics, and kinetics of these interactions nih.gov.

The development of synthetic glycoconjugates is essential for uncovering the many biological functions of carbohydrates frontiersin.org. Glucose-maleimide is a useful building block in the synthesis of novel glycoconjugates due to the specific reactivity of the maleimide group. Chemical methodologies that allow for the covalent linking of carbohydrates to various molecular scaffolds under benign aqueous conditions are highly sought after frontiersin.org.

The maleimide group's ability to react with thiols via a thia-Michael reaction provides a robust method for creating complex structures. For example, this chemistry has been used to improve the therapeutic potential of an anti-HIV peptide drug by modifying it with cysteine residues and then reacting it with maleimide-tethered glycosides frontiersin.org. This approach allows for the controlled and site-specific introduction of glucose moieties onto peptides, proteins, lipids, or other synthetic platforms. This strategy enables the construction of precisely defined glycoconjugate architectures, which can be used to study the effects of glycosylation on protein stability, function, and immunogenicity, or to develop new targeted therapeutics and diagnostics nih.govnih.gov.

Lack of Publicly Available Research on "Glucose-malemide" for Investigating Glucose Transport Mechanisms

Despite a comprehensive search of scientific literature, there is no readily available research detailing the use of a specific chemical compound named "Glucose-maleimide" for the investigation of glucose transport mechanisms as outlined in the requested section "4.5.3. Investigating Glucose Transport Mechanisms via Maleimide Labeling."

The core principle of maleimide labeling involves the use of a maleimide group to form a stable, covalent thioether bond with the thiol group of a cysteine residue within a protein. This technique is a well-established method for protein modification, allowing for the attachment of various probes, such as fluorescent dyes or affinity tags, to specific sites on a protein's structure. In the context of glucose transporters, this approach would theoretically allow for the covalent labeling of cysteine residues on the transporter protein, which could aid in studying its structure, function, and conformational changes.

However, the application of a probe where glucose is directly conjugated to a maleimide group for this purpose is not documented in the available scientific literature. Research in this area has utilized other forms of maleimide derivatives. For instance, studies have employed permeant maleimide derivatives of other molecules, such as cysteine, to probe reactive thiol groups on glucose carriers, like the GLUT1 transporter in erythrocytes. These studies have successfully used such compounds to irreversibly inhibit glucose transport and to identify the location of specific cysteine residues on the transporter protein. This has provided valuable insights into the transporter's structure and the role of these residues in the transport cycle.

Furthermore, the synthesis of "maleimide-activated carbohydrates" has been described for the purpose of site-specific glycosylation of peptides and proteins. This demonstrates that conjugating a sugar molecule to a maleimide group is chemically feasible. However, the application of these specific conjugates for the functional investigation of glucose transport mechanisms has not been reported.

Analytical and Characterization Methodologies

Spectrophotometric and Spectroscopic Characterization Techniques (e.g., UV-Vis for Maleimide (B117702) Quantification)

Spectrophotometric methods offer a rapid and accessible means to quantify the maleimide functional group, which is essential for determining the efficiency of conjugation reactions.

Direct ultraviolet-visible (UV-Vis) spectrophotometry can be used to assay maleimides, which exhibit an absorbance maximum around 302 nm. aatbio.comaatbio.comresearchgate.net However, this approach has notable limitations. The molar extinction coefficient of the maleimide group is relatively low (approximately 620 M⁻¹cm⁻¹), which renders the assay insensitive, particularly for dilute samples. aatbio.comaatbio.comresearchgate.net Furthermore, if the glucose moiety is attached to a protein or other biomolecules, their intrinsic absorbance at the same wavelength can interfere with accurate quantification. aatbio.comresearchgate.net

To overcome these challenges, more sensitive indirect colorimetric assays have been developed. A common strategy involves reacting the maleimide-containing sample with a known excess of a thiol-containing compound, such as glutathione (GSH). aatbio.comaatbio.com The unreacted thiol is then quantified by reacting it with a chromogenic reagent like 4,4'-dithiopyridine (4,4'-DTDP), which has a significantly higher molar extinction coefficient (19,800 M⁻¹cm⁻¹) aatbio.comaatbio.com. The amount of maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount added. aatbio.comaatbio.comnih.gov

Another advanced method utilizes proprietary sensors, such as Maleimide Blue™, which reacts selectively with the maleimide group. The resulting product has a maximum absorbance at a much higher wavelength (~780 nm), avoiding interference from biomolecules. aatbio.comresearchgate.net The ratio of absorbance at 780 nm to that at 280 nm (for proteins) can be used to calculate the degree of conjugation. researchgate.net

MethodWavelength (λmax)Molar Extinction Coefficient (ε)Key Features
Direct Maleimide Assay~302 nm~620 M⁻¹cm⁻¹Simple but insensitive; potential for interference from proteins. aatbio.comaatbio.comresearchgate.net
Indirect Thiol Assay (using 4,4'-DTDP)~324 nm (for DTDP reaction)~19,800 M⁻¹cm⁻¹High sensitivity; quantifies maleimide based on consumption of a known excess of thiol. aatbio.comaatbio.com
Sensor-Based Assay (e.g., Maleimide Blue™)~780 nmNot specifiedHigh sensitivity and specificity; avoids interference from protein absorbance. aatbio.comresearchgate.net
Table 1. Comparison of Spectrophotometric Methods for Maleimide Quantification.

Chromatographic Separation and Analysis (e.g., HPLC, LC-MS/MS for Conjugate Purity and Identification of Coupling)

Chromatographic techniques are indispensable for separating the glucose-maleimide conjugate from unreacted starting materials and potential side products, thereby allowing for purity assessment and detailed characterization.

High-Performance Liquid Chromatography (HPLC) is widely used to monitor the progress of the conjugation reaction and to assess the purity of the final product. nih.govprolynxinc.com By comparing the chromatograms of the reaction mixture over time with those of the starting materials, one can track the consumption of reactants and the formation of the desired conjugate. Reversed-phase HPLC (RP-HPLC) is often employed for this purpose. kinampark.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide more comprehensive information by coupling the separation power of HPLC with the mass-resolving capability of mass spectrometry. This combination is a powerful tool for confirming the identity of the conjugate by verifying its molecular weight. nih.govmdpi.com LC-MS is also crucial for studying the stability of the maleimide-thiol linkage, as it can detect products resulting from hydrolysis or retro-Michael reactions. nih.govmdpi.com

For complex conjugates, such as those involving large polymers like polyethylene (B3416737) glycol (PEG), two-dimensional liquid chromatography (2D-LC) coupled with MS offers enhanced resolution. nih.govresearchgate.net This technique can separate impurities and reaction intermediates that may not be resolved by conventional one-dimensional HPLC. nih.gov LC-MS/MS is particularly vital in the characterization of antibody-drug conjugates (ADCs), where it is used for precise determination of the conjugation site and for quantifying the occupancy at each site. protagene.commdpi.com

TechniquePrimary Application for Glucose-MaleimideInformation Obtained
HPLCPurity assessment, reaction monitoring. prolynxinc.comkinampark.comRetention time, separation of components, relative quantification of product and impurities.
LC-MSConfirmation of conjugation, stability studies. nih.govmdpi.comMolecular weight of the conjugate and byproducts, identification of degradants. nih.govnih.gov
LC-MS/MSDetailed structural characterization, conjugation site analysis. protagene.commdpi.comFragment ion data for structural confirmation, precise identification of coupling sites.
2D-LC-MSAnalysis of complex and heterogeneous conjugate mixtures. nih.govresearchgate.netEnhanced separation of isomers, impurities, and reaction intermediates. nih.gov
Table 2. Chromatographic Methods for the Analysis of Glucose-Maleimide Conjugates.

Advanced Structural Elucidation Methods for Conjugates (e.g., NMR, Mass Spectrometry)

While chromatography confirms purity and identity, advanced spectroscopic methods are required for complete structural elucidation of the glucose-maleimide conjugate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for unambiguous structure determination. iosrjournals.org Proton NMR (¹H NMR) is particularly useful for monitoring the conjugation reaction. The disappearance of the characteristic singlet peak for the maleimide protons (typically around δ 6.8-7.0 ppm) is a clear indicator of a successful reaction at the double bond. researchgate.netdovepress.com Concurrently, new signals corresponding to the protons of the newly formed thiosuccinimidyl linkage appear. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques (like COSY and HSQC) can be used to assign all proton and carbon signals in the final conjugate, confirming the structure of both the glucose and maleimide-adduct moieties. iosrjournals.orghmdb.ca

Mass Spectrometry (MS) is essential for providing precise molecular weight information, which serves as definitive evidence of successful conjugation. kinampark.comprotagene.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. nih.govdovepress.com For large and heterogeneous conjugates, such as those involving polymers, charge-reduction mass spectrometry (CRMS) can simplify the complex charge-state distribution, making the resulting spectra easier to interpret and allowing for the identification of key impurities and degradants. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the conjugate and its fragments. mdpi.com

TechniqueKey Diagnostic Feature for Glucose-Maleimide ConjugationReference
¹H NMRDisappearance of maleimide C=C proton signal (~δ 6.8-7.0 ppm). researchgate.netdovepress.com
¹³C NMRShift in carbon signals of the maleimide ring upon bond formation. nih.gov
Mass Spectrometry (ESI, MALDI)Detection of the molecular ion peak corresponding to the calculated mass of the conjugate. dovepress.comresearchgate.net
Charge-Reduction MS (CRMS)Simplified mass spectra for large, heterogeneous polymer conjugates. nih.govresearchgate.net
Table 3. Key Spectroscopic and Spectrometric Data for Glucose-Maleimide Conjugate Characterization.

Electrochemical Methods for Reaction Monitoring and Product Analysis

Electrochemical methods, particularly those developed for glucose sensing, can be adapted for monitoring the concentration of glucose as a reactant in the conjugation process. These methods are typically based on enzyme-catalyzed reactions that produce a measurable electrical signal.

The most common enzymatic electrochemical biosensors for glucose utilize enzymes like glucose oxidase (GOx) or glucose dehydrogenase (GDH). nih.govresearchgate.net In these systems, the enzyme catalyzes the oxidation of glucose. nih.gov The electrons generated in this reaction are transferred to an electrode, often via a redox mediator molecule. nih.gov The resulting current is directly proportional to the concentration of glucose in the sample. nih.govelectrochem.org

For a glucose-maleimide conjugation reaction, such a sensor could be used to measure the decreasing concentration of the glucose starting material over time. By taking aliquots from the reaction mixture and analyzing them, one can construct a kinetic profile of glucose consumption, which reflects the progress of the conjugation. Amperometric analysis, where the current is measured at a fixed potential, is a common technique used in these sensors. electrochem.org

Alternatively, methods based on the enzymatic reduction of glucose have been explored. nih.gov For instance, aldehyde reductase catalyzes the reduction of glucose to sorbitol in the presence of the cofactor NADPH. By electrochemically monitoring the oxidation of NADPH, a decrease in its concentration would correlate with the consumption of glucose, providing another avenue for tracking the reaction. nih.gov These electrochemical techniques offer a highly sensitive and specific way to quantify the glucose component of the reaction.

MethodPrincipleApplication in Glucose-Maleimide Context
Amperometric Glucose Sensor (e.g., with GOx)Enzymatic oxidation of glucose produces a current proportional to glucose concentration. electrochem.orgmdpi.comMonitoring the depletion of glucose starting material during the conjugation reaction.
Coulometric Glucose SensorMeasures the total charge passed during the complete enzymatic oxidation of glucose in a sample. researchgate.netQuantification of remaining glucose at specific time points in the reaction.
Potentiometric SensorMeasures the potential difference, which can be related to changes in ion concentration (e.g., pH) resulting from the enzymatic reaction.Indirect monitoring of reaction progress through secondary effects of glucose consumption.
Table 4. Electrochemical Methods Applicable to Monitoring Glucose in Conjugation Reactions.

Emerging Research Avenues and Future Perspectives

Development of Next-Generation Glucose-Maleimide Conjugation Reagents

The conjugation of molecules to proteins is a cornerstone of chemical biology and therapeutic development. Maleimides are frequently used for this purpose due to their high reactivity and specificity towards thiol groups found in cysteine residues. researchgate.netrsc.org However, traditional maleimide-based conjugates can suffer from instability, leading to a reversal of the conjugation reaction. acs.orgrsc.org This has prompted the development of "next-generation maleimides" (NGMs) that form more stable bonds. acs.orgnih.gov

A significant advancement in this area is the creation of reagents that re-bridge disulfide bonds in proteins like antibodies, providing a stable and homogeneous product. acs.orgnih.gov Research has also focused on developing maleimide (B117702) linkers with improved properties. For instance, novel trastuzumab-auristatin conjugates have been developed using a hydrophilic glycopeptide linker with a stabilized maleimide handle, leading to improved efficacy and tolerability. aacrjournals.orgresearchgate.net Furthermore, new maleimide linkers incorporating a water-soluble piperazine (B1678402) scaffold have been synthesized to address the common issue of poor aqueous solubility in drug development. acs.org These advancements are crucial for creating more effective and stable bioconjugates for a variety of applications. nih.gov

Reagent TypeKey FeatureAdvantageReference
Next-Generation Maleimides (NGMs)Re-bridge disulfide bondsEnhanced stability and homogeneity acs.orgnih.gov
Stabilized Glycopeptide LinkersHydrophilic with stabilized maleimideImproved in vivo efficacy and tolerability aacrjournals.orgresearchgate.net
Piperazine-based Maleimide LinkersWater-soluble scaffoldIncreased aqueous solubility acs.org

Exploration of Novel Glucose-Responsive Systems and Sensing Platforms

Glucose-responsive systems, which can automatically release drugs in response to blood sugar levels, represent a promising frontier in diabetes management. nih.govresearchgate.net These systems often utilize glucose oxidase (GOx), an enzyme that catalyzes the oxidation of glucose. atamanchemicals.commdpi.com This reaction can induce changes in the local microenvironment, such as a decrease in pH, which can then trigger the release of a therapeutic agent like insulin (B600854). nih.govrsc.org

Recent research has explored the use of maleimide-functionalized components within these systems. For example, amphiphilic copolymers based on 3-acrylamidophenylboronic acid (AAPBA) and maleimide-glucosamine (MAGA) have been synthesized. mdpi.comcapes.gov.br These polymers can self-assemble into micelles that are sensitive to glucose concentrations. rsc.org Another approach involves the development of glucose-responsive multivesicular liposomes (MVLs). These systems can encapsulate insulin and release it when triggered by the acidic and hydrogen peroxide-rich microenvironment created by GOx catalysis. mdpi.com The exploration of such novel platforms holds the potential for more precise and patient-friendly diabetes treatments. nih.govresearchgate.net

Integration of Glucose-Maleimide Chemistry into Advanced Bio-manufacturing Processes

The principles of glucose-maleimide chemistry are being integrated into advanced biomanufacturing processes to create sophisticated biomaterials and therapeutic delivery systems. A key application is in the development of hydrogels, which are water-swollen polymer networks used for tissue engineering and drug delivery. nih.govnih.gov

Maleimide-functionalized hyaluronic acid (HA-Mal) has been synthesized to create hydrogels that can be crosslinked with thiol-containing molecules through a rapid and specific maleimide-thiol reaction. nih.gov This allows for the encapsulation of cells within the hydrogel under mild conditions. nih.gov Similarly, poly(ethylene glycol) (PEG) hydrogels cross-linked with maleimide groups offer advantages such as well-defined structure, efficient incorporation of biological ligands, and suitability for in situ gelation. nih.gov These materials can be used for the controlled delivery of proteins and cells in regenerative medicine. nih.gov The ability to tailor the properties of these materials through precise chemical modifications is a significant step forward in creating functional biomaterials for a range of applications. frontiersin.org

Computational and Modeling Approaches in Reaction Prediction and Conjugate Design

Computational modeling and simulation are becoming indispensable tools in the design and optimization of bioconjugates, including those involving glucose-maleimide chemistry. These approaches offer insights that can accelerate the development process and lead to more effective therapeutic agents. frontiersin.orgcaltech.edu

For instance, molecular dynamics (MD) simulations have been used to guide the design of antibody-drug conjugates (ADCs) by identifying optimal positions for linking a small molecule drug to an antibody. caltech.edu This can lead to conjugates with improved potency. caltech.edu Computational fluid dynamics (CFD) has also been employed to model and understand the scalability of ADC conjugation reactions, which is crucial for manufacturing. frontiersin.org Furthermore, computational methods are used to identify potential sites for introducing cysteine mutations in antibodies to allow for site-selective conjugation. rsc.org These engineered antibodies can then be reacted with maleimide-containing linkers to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR). rsc.org Such precise control over the conjugate structure is critical for optimizing its therapeutic efficacy and safety profile. rsc.org

Modeling ApproachApplication in Glucose-Maleimide ChemistryOutcomeReference
Molecular Dynamics (MD)Optimizing linker attachment sites on antibodiesEnhanced conjugate potency caltech.edu
Computational Fluid Dynamics (CFD)Simulating and scaling up conjugation reactionsImproved manufacturing processes frontiersin.org
Protein ModelingIdentifying sites for cysteine engineeringHomogeneous conjugates with defined DAR rsc.org

Q & A

Basic Research Questions

Q. What are the key methodological considerations when synthesizing Glucose-malemide to ensure reproducibility across different laboratories?

  • Answer : Synthesis protocols must specify exact molar ratios, reaction temperatures (±0.5°C precision), and purification steps (e.g., column chromatography conditions). For reproducibility, document solvent purity (HPLC-grade), catalyst lot numbers, and reaction monitoring intervals (e.g., TLC at 15-minute increments). Include validation via melting point analysis and comparative NMR spectra with published benchmarks .

Q. How should researchers select appropriate characterization techniques (e.g., NMR, HPLC) for verifying the structural integrity of this compound derivatives?

  • Answer : Use 1H^{1}\text{H}-/13C^{13}\text{C}-NMR to confirm malemide-thiol conjugation and glucose stereochemistry. Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). For quantification, employ UV-Vis spectroscopy at 280 nm (malemide’s absorbance peak). Always cross-validate with mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s biological activity studies to minimize Type I/II errors?

  • Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves in GraphPad Prism) with outlier detection (Grubbs’ test). Apply Bonferroni correction for multiple comparisons and power analysis (α=0.05, β=0.2) to determine sample size. Report confidence intervals and effect sizes (Cohen’s d) to contextualize significance .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound conjugation to biomolecules while minimizing hydrolysis or side-product formation?

  • Answer : Conduct a Design of Experiments (DoE) with variables: pH (6.5–7.4), temperature (4–25°C), and molar excess (1.2–5x). Monitor reaction kinetics via stopped-flow spectroscopy. Use chelating agents (e.g., EDTA) to suppress metal-catalyzed hydrolysis. Validate stability under simulated physiological conditions (37°C, PBS buffer) for ≥72 hours .

Q. How can researchers systematically address contradictory findings regarding the reactivity of this compound in different solvent systems?

  • Answer : Perform meta-analysis using heterogeneity metrics (I² statistic) to quantify variability across studies . Replicate conflicting experiments with controlled variables (e.g., solvent dielectric constant, dissolved oxygen levels). Use Arrhenius plots to compare activation energies in polar vs. apolar solvents .

Q. What computational modeling approaches are validated for predicting the stability of this compound conjugates under physiological conditions?

  • Answer : Apply molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models to assess conjugate flexibility and hydrogen-bonding patterns. Validate against experimental stability data (e.g., circular dichroism or differential scanning calorimetry). Use QM/MM hybrid methods to model malemide ring-opening kinetics .

Q. What frameworks should guide the design of in vivo studies evaluating this compound’s pharmacokinetics, considering interspecies variability?

  • Answer : Adopt the PICO framework: P opulation (e.g., murine vs. primate models), I ntervention (dose, administration route), C omparator (untreated controls), O utcome (AUC, t1/2t_{1/2}). Use allometric scaling to adjust dosages and compartmental modeling (e.g., NONMEM) to extrapolate human pharmacokinetics .

Methodological Best Practices

  • Data Contradiction Analysis : Employ the Cochrane Risk of Bias Tool to assess study validity in systematic reviews . For conflicting mechanistic data, use sensitivity analysis to identify variables most affecting outcomes .
  • Experimental Replication : Follow protocols from primary literature (avoid paraphrasing) and include raw data in supplements (e.g., NMR FID files, HPLC chromatograms) .
  • Ethical Reporting : Differentiate between exploratory and confirmatory studies in the Methods section. Disclose all post-hoc analyses to prevent HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.